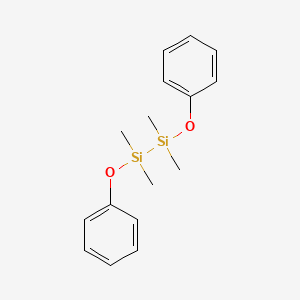
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane is an organosilicon compound with the molecular formula C16H22Si2O2 It is characterized by the presence of two silicon atoms bonded to phenoxy groups and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane can be synthesized through the catalytic dehydrogenation and condensation of dimethylphenylsilane in the presence of platinum complexes . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired disilane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
1,1,2,2-Tetramethyl-1,2-diphenoxydisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetramethyl-1,2-diphenoxydisilane involves its interaction with various molecular targets and pathways. The phenoxy groups and silicon atoms play a crucial role in its reactivity and interactions with other molecules. The exact pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Similar in structure but with methoxy groups instead of phenoxy groups.
Dimethylphenylsilane: A precursor used in the synthesis of 1,1,2,2-tetramethyl-1,2-diphenoxydisilane.
Uniqueness
This compound is unique due to the presence of phenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
71791-64-5 |
|---|---|
Molecular Formula |
C16H22O2Si2 |
Molecular Weight |
302.51 g/mol |
IUPAC Name |
[dimethyl(phenoxy)silyl]-dimethyl-phenoxysilane |
InChI |
InChI=1S/C16H22O2Si2/c1-19(2,17-15-11-7-5-8-12-15)20(3,4)18-16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
FJBYKPPJPGSLFX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1=CC=CC=C1)[Si](C)(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















